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molecular formula C16H26O B8620945 1-Methoxy-4-nonylbenzene CAS No. 32588-84-4

1-Methoxy-4-nonylbenzene

Cat. No. B8620945
M. Wt: 234.38 g/mol
InChI Key: YYLMVFZXSKQHTK-UHFFFAOYSA-N
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Patent
US04705896

Procedure details

A solution of p-nonylphenol, 35 g, in 125 mL methylene chloride was mixed with a solution of 44.5 g KOH in 125 mL water. To this mixture was added 45 g iodomethane and 5.0 g tetra-n-butylammonium bromide. The whole mixture was vigorously stirred at 40° C. for one hour. After cooling to room temperature, the phases were separated and the aqueous phase extracted with 50 mL methylene chloride. The combined methylene chloride layers were concentrated to an oil which was taken up in 200 mL of petroleum ether and filtered to remove the residual phase transfer catalyst. Finally, the petroleum ether was removed under vacuum to give 31.1 g (84%) of p-nonylanisole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[OH-].[K+].I[CH3:20]>C(Cl)Cl.O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:1]([C:10]1[CH:11]=[CH:12][C:13]([O:16][CH3:20])=[CH:14][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)C1=CC=C(C=C1)O
Name
Quantity
44.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
IC
Name
Quantity
5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The whole mixture was vigorously stirred at 40° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 50 mL methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The combined methylene chloride layers were concentrated to an oil which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the residual phase transfer catalyst
CUSTOM
Type
CUSTOM
Details
Finally, the petroleum ether was removed under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCC)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 31.1 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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